

Comparative Guide: Cross-Referencing Spectroscopic Data of 4,5,8-Trimethylquinolin-2-ol

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Compound of Interest

Compound Name:	4,5,8-Trimethylquinolin-2-ol
CAS No.:	53761-43-6
Cat. No.:	B1266976

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Executive Summary

4,5,8-Trimethylquinolin-2-ol (also referred to as 4,5,8-trimethylcarbostyryl in its lactam form) presents a unique challenge in spectroscopic verification due to its specific methyl substitution pattern and prototropic tautomerism.^[1] Unlike common reagents, exact spectral matches for this specific isomer are often absent from primary open-access databases (NIST, SDDBS).^[1]

This guide outlines a Triangulation Protocol for validating the identity of **4,5,8-trimethylquinolin-2-ol**. Instead of relying on a single "perfect match," we utilize fragment-based cross-referencing across three primary databases, leveraging the predictable shifts of the 5,8-dimethyl benzenoid system and the 4-methyl pyridinoid core.

Part 1: Technical Background & Tautomeric Considerations

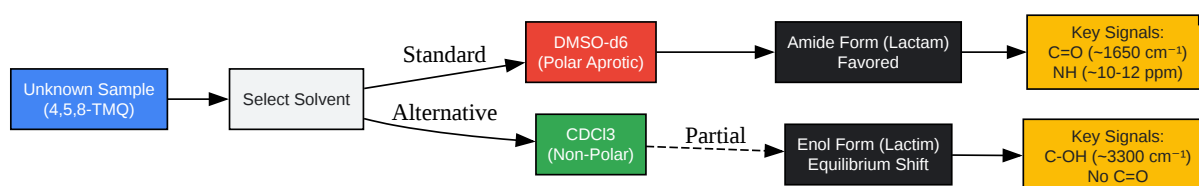
The Tautomeric Equilibrium (Critical for Database Matching)

Before cross-referencing, you must identify which tautomer your spectrum represents. In the solid state and polar aprotic solvents (e.g., DMSO-d₆), the Lactam (2-quinolinone) form predominates.[1] In non-polar solvents or gas phase (MS), the Lactim (2-quinolinol) character may be more pronounced or captured as an O-silyl derivative during GC-MS analysis.[1]

- Lactam Form (Favored): Characterized by a Carbonyl (C=O) stretch and an N-H signal.[1]
- Lactim Form (Minor/Transient): Characterized by a C-OH stretch and aromatic C-N bonds.[1]

Visualization: Tautomeric Verification Workflow

The following diagram illustrates the logical flow for assigning the tautomer state before database searching.



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Caption: Solvent-dependent tautomeric equilibrium logic flow for 2-quinolinol derivatives.

Part 2: Database Comparison & Search Strategy

Since an exact entry for "4,5,8-trimethylquinolin-2-ol" may not exist, you must cross-reference using Nearest Neighbor Analysis.[1]

Database	Primary Utility for 4,5,8-TMQ	Search Strategy	Strengths	Weaknesses
SDBS (AIST)	NMR (¹ H, ¹³ C) & IR	Search "Quinolin-2-one" + substructure "Trimethyl"	High-quality digitized spectra of quinolone cores.[1]	Exact isomer (4,5,8) likely missing; requires analog comparison.
NIST WebBook	EI-MS (Fragmentation)	Search by MW (187.[1]24) or Formula ()	Gold standard for fragmentation patterns of the quinoline ring.[1]	Limited NMR data; focus is gas-phase (MS). [1]
PubChem	Aggregation	Search CID or InChIKey	Aggregates vendor data and patents.[1]	Data is often predicted/computed, not experimental.[1]

Part 3: Expected Spectroscopic Data (Reference Values)

Use the following table to validate your experimental data. These values are derived from substituent additivity rules applied to the parent 2-quinolinone scaffold.[1]

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

Note: The 5,8-dimethyl substitution pattern leaves protons only at positions 3, 6, and 7.[1]

Proton Position	Multiplicity	Approx. Shift (δ ppm)	Mechanistic Explanation
NH (1)	Broad Singlet	11.5 - 12.0	Lactam N-H, deshielded by carbonyl anisotropy.[1]
H-3	Singlet	6.3 - 6.5	Olefinic proton of the lactam ring.[1] Singlet because C4 is substituted (Methyl). [1]
H-6	Doublet (J \approx 8Hz)	7.0 - 7.2	Ortho-coupling with H-7.[1] Shielded relative to unsubstituted quinoline.[1]
H-7	Doublet (J \approx 8Hz)	7.2 - 7.4	Ortho-coupling with H-6.[1]
4-CH ₃	Singlet	2.4 - 2.5	Allylic methyl on the pyridine ring.[1]
5-CH ₃	Singlet	2.6 - 2.8	Aromatic methyl, deshielded by peri-interaction with 4-CH ₃ .
8-CH ₃	Singlet	2.3 - 2.4	Aromatic methyl ortho to Nitrogen.[1]

Mass Spectrometry (EI-MS) - 70 eV

Target Molecular Ion:m/z 187

- Base Peak (M⁺): 187 (High stability of the aromatic system).[1]
- M-15 (Loss of CH₃): 172 (Common for polymethylated aromatics).[1]
- M-28 (Loss of CO): 159 (Characteristic of phenols/quinolinols).[1]

- M-29 (Loss of HCO): 158 (Ring contraction pathway).[1]

Part 4: Experimental Validation Protocol

Step 1: Sample Preparation & Purity Check

- Solvent Selection: Dissolve 5-10 mg of the solid product in 0.6 mL DMSO-d₆. Avoid CDCl₃ for initial characterization to prevent line broadening from tautomeric exchange.[1]
- Filtration: Filter through a glass wool plug to remove inorganic salts (catalyst residues) that cause paramagnetic broadening.[1]

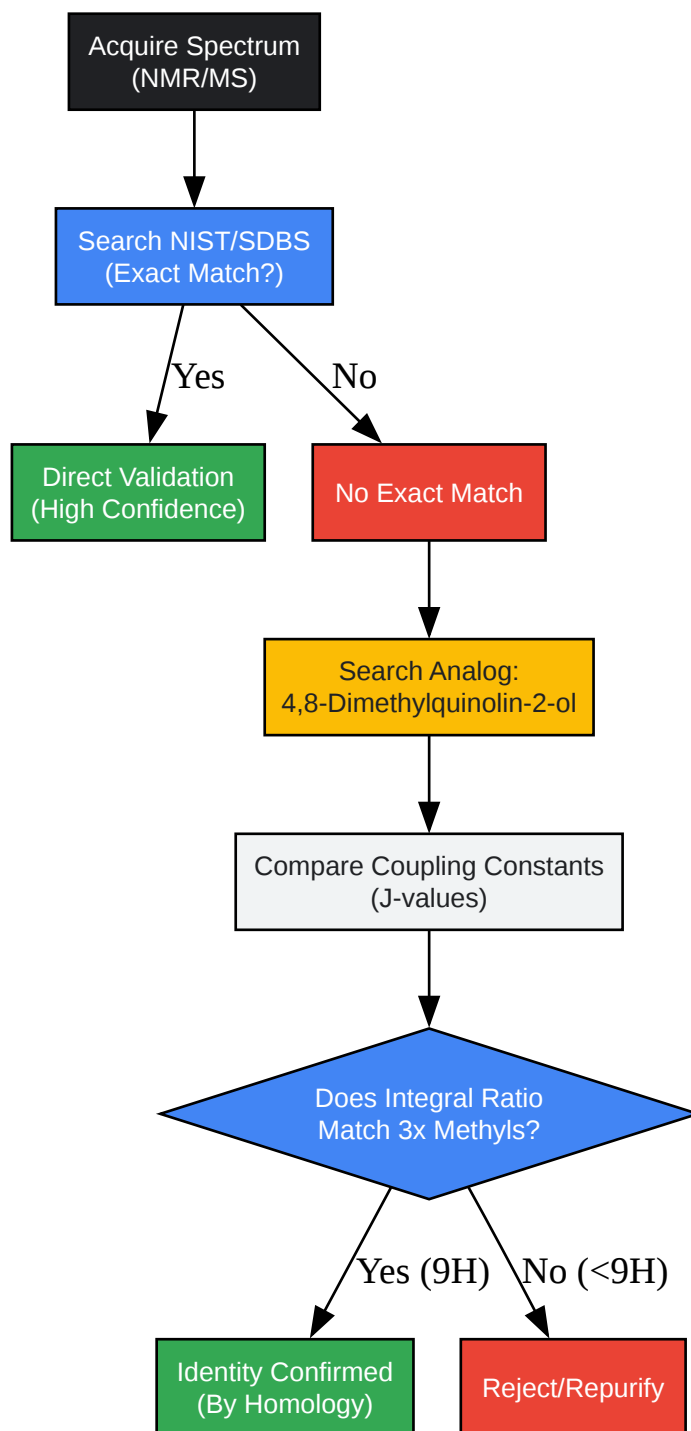
Step 2: The "Substructure Subtraction" Workflow

If the exact spectrum is not in SDBS, use this subtractive logic:

- Retrieve Reference: Download the SDBS spectrum for 4,8-Dimethylquinolin-2-ol (a common analog).
- Identify Core Signals: Note the H-3 singlet and H-6/H-7 coupling in the reference.[1]
- Validate the "Missing" Proton: The 4,5,8-isomer will lack the H-5 signal seen in the 4,8-isomer.
- Confirm Methyl Count: Integrate the aliphatic region (2.0–3.0 ppm).[1] You must observe an integral of 9H (3x CH₃) vs. 6H in the reference.

Step 3: Graphviz Workflow for Data Validation

The following diagram depicts the decision process for accepting or rejecting the spectral data based on database comparison.



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Caption: Decision tree for validating 4,5,8-TMQ using analog cross-referencing.

References

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).^[1]^[2] Spectral Database for Organic Compounds (SDBS).^[1]^[3] Retrieved from [\[Link\]](#)^[1]
 - Usage: Primary source for comparing ¹H NMR and IR spectra of quinoline analogs.
- National Institute of Standards and Technology (NIST). (n.d.).^[1] NIST Chemistry WebBook, SRD 69. Retrieved from [\[Link\]](#)^[1]^[4]
 - Usage: Authoritative source for EI-MS fragmentation patterns of quinolin-2-one deriv
- PubChem. (n.d.).^[1] Compound Summary for **4,5,8-Trimethylquinolin-2-ol**. National Library of Medicine. Retrieved from [\[Link\]](#)
 - Usage: Verification of chemical identifiers (CAS, InChIKey) and predicted physicochemical properties.^[1]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).^[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.^[1]
 - Usage: Source for substituent additivity rules used to predict the NMR shifts in Part 3.

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Sources

- 1. PubChemLite - 2,5,8-trimethylquinolin-4-ol (C₁₂H₁₃NO) [pubchemlite.lcsb.uni.lu]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
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- 4. 2(1H)-Quinolinone [webbook.nist.gov]
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